molecular formula C11H11N5O5S B12933886 N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide CAS No. 40041-58-5

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide

Cat. No.: B12933886
CAS No.: 40041-58-5
M. Wt: 325.30 g/mol
InChI Key: WSIYAKMUILXNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes both pyrimidine and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 6-amino-2-methoxypyrimidine, which is then reacted with 4-nitrobenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methoxypyrimidin-4-ol
  • 2-Methoxy-6-amino-4-pyrimidone
  • 6-Amino-2-methoxy-4-(p-nitrobenzolsulfonamido)pyrimidin

Uniqueness

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

40041-58-5

Molecular Formula

C11H11N5O5S

Molecular Weight

325.30 g/mol

IUPAC Name

N-(6-amino-2-methoxypyrimidin-4-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H11N5O5S/c1-21-11-13-9(12)6-10(14-11)15-22(19,20)8-4-2-7(3-5-8)16(17)18/h2-6H,1H3,(H3,12,13,14,15)

InChI Key

WSIYAKMUILXNRD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.